molecular formula C9H11N3O2 B11544526 2-Methoxybenzaldehyde semicarbazone CAS No. 5346-30-5

2-Methoxybenzaldehyde semicarbazone

Cat. No.: B11544526
CAS No.: 5346-30-5
M. Wt: 193.20 g/mol
InChI Key: DHWJIVYXNUCLPX-IZZDOVSWSA-N
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Description

2-Methoxybenzaldehyde semicarbazone is an organic compound derived from the reaction between 2-methoxybenzaldehyde and semicarbazide. This compound is part of the semicarbazone family, which is known for its diverse applications in various fields such as medicinal chemistry, analytical chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxybenzaldehyde semicarbazone typically involves the reaction of 2-methoxybenzaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an alcoholic solvent like ethanol. The mixture is stirred and allowed to precipitate, after which the product is filtered, washed, and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the semicarbazone group to amines or other reduced forms.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in various substituted benzaldehyde derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxybenzaldehyde semicarbazone involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site and preventing substrate access . This inhibition can lead to various biological effects, including antiproliferative and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzaldehyde semicarbazone
  • 4-Methoxybenzaldehyde semicarbazone
  • 2-Chlorobenzaldehyde semicarbazone

Comparison

2-Methoxybenzaldehyde semicarbazone is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to 2-hydroxybenzaldehyde semicarbazone, the methoxy group provides different electronic properties, potentially leading to variations in enzyme inhibition and other biological effects. Similarly, the position and nature of substituents in related compounds like 4-methoxybenzaldehyde semicarbazone and 2-chlorobenzaldehyde semicarbazone can result in distinct chemical and biological behaviors .

Properties

CAS No.

5346-30-5

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

[(E)-(2-methoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C9H11N3O2/c1-14-8-5-3-2-4-7(8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+

InChI Key

DHWJIVYXNUCLPX-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)N

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)N

Origin of Product

United States

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